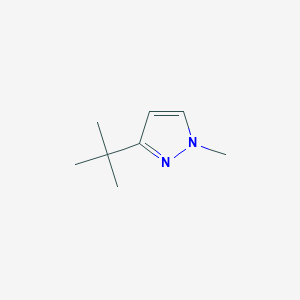

1-Methyl-3-t-butylpyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2,3)7-5-6-10(4)9-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFMELWSMBFNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161787 | |

| Record name | 1-Methyl-3-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141665-16-9 | |

| Record name | 1-Methyl-3-t-butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141665169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methyl-3-t-butylpyrazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the 1-Methyl-3-t-butylpyrazole core. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key findings from the literature to offer practical insights into the handling and functionalization of this important heterocyclic scaffold.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its structural versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold".[1][2] This is evidenced by its presence in numerous FDA-approved drugs, where it serves as the core pharmacophore responsible for a wide range of therapeutic activities, from anti-inflammatory to anticancer effects.[1]

The this compound system is a specific embodiment of this scaffold, featuring a methyl group at the N1 position and a sterically demanding tert-butyl group at the C3 position. These substitutions are not merely decorative; they impart distinct electronic and steric properties that influence the molecule's reactivity, solubility, and metabolic stability. The N1-methylation prevents tautomerism and provides a fixed point for molecular orientation, while the bulky t-butyl group can modulate interactions with biological targets and influence the regioselectivity of further chemical modifications. This guide will delve into the synthetic accessibility, spectroscopic identity, and chemical behavior of this valuable molecular framework.

Synthesis of the this compound Core

Access to functionalized this compound derivatives is paramount for their exploration in various applications. The literature provides robust methods for the synthesis of key intermediates, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, which serves as a versatile starting point for a variety of chemical transformations.

General Synthetic Approach

A common and effective strategy for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[3] This fundamental reaction allows for the introduction of substituents at various positions on the pyrazole core.

The following diagram illustrates a generalized synthetic pathway to access the this compound scaffold, highlighting the key bond-forming step.

Caption: Generalized synthesis of the this compound core.

Physicochemical and Spectroscopic Characterization

While comprehensive physical data for the parent this compound is not extensively documented, its derivatives have been well-characterized. The CAS number for the parent compound is 141665-16-9.[4] The melting points of its solid derivatives are reported, for instance, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide has a melting point of 116–117 °C.[1]

Spectroscopic Data

Spectroscopic methods are indispensable for the structural elucidation of pyrazole derivatives. The following tables summarize the characteristic NMR and IR data for representative this compound derivatives, based on published literature.

Table 1: 1H NMR Spectroscopic Data of a Representative Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| t-Butyl (C(CH3)3) | 1.24 | singlet | - | [1] |

| N-Methyl (N-CH3) | 3.40 | singlet | - | [1] |

| Pyrazole H-4 | 5.74 | singlet | - | [1] |

| Data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in CDCl3. |

Table 2: 13C NMR Spectroscopic Data of a Representative Derivative

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| t-Butyl (C(CH3)3) | 30.4 | [1] |

| t-Butyl (C(CH3)3) | 32.4 | [1] |

| N-Methyl (N-CH3) | 35.6 | [1] |

| Pyrazole C-4 | 103.7 | [1] |

| Pyrazole C-5 | 130.9 | [1] |

| Pyrazole C-3 | 160.9 | [1] |

| Data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in CDCl3. |

The 1H NMR spectrum is characterized by a sharp singlet for the nine equivalent protons of the t-butyl group and another singlet for the three N-methyl protons. The lone proton on the pyrazole ring (H-4) typically appears as a singlet in the aromatic region. In the 13C NMR spectrum, the quaternary carbon of the t-butyl group and the C3 and C5 carbons of the pyrazole ring are readily identifiable. The high electron density at the C4 position of the pyrazole ring is a notable feature.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands for a sulfonamide derivative include:

-

C-H stretching (pyrazole and benzene): ~2957 cm-1[1]

-

C=N and C=C stretching (pyrazole and benzene): ~1595 cm-1[1]

-

Asymmetric and symmetric SO2 stretching: ~1363 and 1170 cm-1, respectively[1]

-

S-N stretching: ~892 cm-1[1]

Chemical Reactivity and Functionalization

The this compound core can be functionalized at the C4 and C5 positions. The 5-amino derivative, in particular, is a versatile intermediate for a range of chemical transformations.

Sulfonamidation of 5-Amino-1-methyl-3-t-butylpyrazole

The amino group at the C5 position can be readily functionalized, for example, through a sulfonamidation reaction. This transformation is significant as the sulfonamide moiety is a key functional group in many pharmaceutical agents.

Caption: Sulfonamidation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1]

-

A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.

-

The solvent is then evaporated under reduced pressure.

-

5.0 mL of distilled water is added to the residue.

-

The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.

Reductive Amination via Imine Formation

The 5-amino group can also undergo condensation with aldehydes to form imines, which can then be reduced to secondary amines. This one-pot, two-step reductive amination is an efficient method for C-N bond formation.[5]

Experimental Protocol: One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [5]

-

A 10.0 mL open-topped tube is charged with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) and p-methoxybenzaldehyde (136 mg, 1.0 mmol).

-

The mixture is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions. Water vapor is removed as it condenses.

-

After monitoring the reaction by TLC, the mixture is cooled to ambient temperature.

-

The resulting imine intermediate is dissolved in methanol (3.0 mL), and solid NaBH4 (75 mg, 2.0 mmol) is added portionwise with stirring over 5 minutes.

-

Stirring is continued at ambient temperature for 1 hour.

-

The reaction mixture volume is reduced, and distilled water (5.0 mL) is added.

-

The aqueous solution is extracted with ethyl acetate (2 x 5.0 mL), and the combined organic extracts are dried with anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by flash chromatography on silica gel.

Potential Applications in Drug Discovery

The this compound scaffold is a promising platform for the development of novel therapeutic agents. The functionalization pathways described above allow for the introduction of diverse chemical moieties, enabling the exploration of a wide chemical space. The inherent properties of the pyrazole ring, combined with the specific substitutions of this scaffold, make it an attractive candidate for targeting various enzymes and receptors. The demonstrated reactivity allows for its incorporation into libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.[7]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.

It is crucial to consult the Safety Data Sheet (SDS) for the specific pyrazole derivative being used and to perform a thorough risk assessment before commencing any experimental work.

References

-

Betanzos-Lara, S., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1369. Available at: [Link]

-

Díaz-Quiroz, D. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Methyl-3-tert-butyl-3-cyclohexanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1][5][8]TRIAZINE-3,4-DIYL DICARBOXYLATES. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6, 85375-85381. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. 141665-16-9|3-(tert-Butyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. Pyrazole - Safety Data Sheet [chemicalbook.com]

- 8. 3-tert-Butyl-1H-pyrazole 15802-80-9 [sigmaaldrich.com]

A Technical Guide to the Regioselective Synthesis of 1-Methyl-3-t-butylpyrazole

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Methyl-3-t-butylpyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The primary focus is on the most efficient and industrially scalable method: the Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings of this reaction, focusing on the critical aspect of regiocontrol when employing unsymmetrical precursors like methylhydrazine and 4,4-dimethyl-2,4-pentanedione (pivaloylacetone). This document provides a detailed, field-tested experimental protocol, discusses process optimization, and includes troubleshooting insights. Furthermore, alternative multi-step synthetic strategies are evaluated, including one that rationalizes the use of tert-butylhydrazine as an initial building block via a protecting group strategy. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of pyrazole synthesis.

Introduction to Pyrazole Synthesis

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The pyrazole core is a key component in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the cannabinoid receptor antagonist rimonabant, and the metabolic agent fomepizole, highlighting its therapeutic importance.[1] The specific substitution pattern on the pyrazole ring is critical for modulating a compound's potency, selectivity, and pharmacokinetic properties, making the development of precise and regioselective synthetic methods a paramount objective.

The Knorr Synthesis and the Challenge of Regioselectivity

The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[2][3][4] This reaction, first reported in 1883, proceeds via formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

A significant challenge arises when both the hydrazine and the 1,3-dicarbonyl are unsymmetrical. In the case of synthesizing this compound, the precursors are methylhydrazine and pivaloylacetone. The reaction can theoretically produce two distinct regioisomers: the desired 1-Methyl-3-t-butyl-5-methylpyrazole and the isomeric 1-Methyl-5-t-butyl-3-methylpyrazole. Controlling the regiochemical outcome is the central challenge addressed in this guide.

Strategic Approach: Direct Synthesis vs. Multi-Step Routes

This guide will primarily detail the direct, one-pot synthesis, as it represents the most efficient pathway. We will analyze the steric and electronic factors that govern the regioselectivity of the cyclocondensation. Additionally, we will discuss an alternative, multi-step approach that begins with tert-butylhydrazine. While less direct, this route leverages the N-tert-butyl group as a removable protecting group, a strategy that can be valuable in more complex molecular constructions.[5]

The Primary Synthetic Route: Direct Knorr Condensation

The most logical and efficient retrosynthetic disconnection for this compound points to methylhydrazine and pivaloylacetone as the ideal starting materials.

Reaction Principle and Mechanistic Insights

The reaction is typically performed under acidic catalysis. The mechanism proceeds as follows:

-

Initial Nucleophilic Attack: Methylhydrazine possesses two non-equivalent nitrogen atoms: the N1 nitrogen (substituted with a methyl group) and the terminal N2 nitrogen (unsubstituted). The terminal NH₂ group is generally more nucleophilic and less sterically hindered. It preferentially attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Regiodetermining Step: With pivaloylacetone, the two carbonyl groups are electronically and sterically distinct. The carbonyl adjacent to the bulky tert-butyl group is significantly more sterically hindered than the carbonyl adjacent to the methyl group. Therefore, the initial attack by methylhydrazine's terminal nitrogen is overwhelmingly directed towards the less hindered, methyl-side carbonyl.

-

Cyclization and Dehydration: Following the formation of the hydrazone intermediate, the second nitrogen atom (the N-Me group) performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (the t-butyl side). This cyclization forms a five-membered ring intermediate (a pyrazoline derivative).

-

Aromatization: Subsequent elimination of two molecules of water (dehydration) results in the formation of the stable, aromatic pyrazole ring.

This sequence of events strongly favors the formation of 1-Methyl-3-t-butyl-5-methylpyrazole , the isomer where the bulky t-butyl group is adjacent to the unsubstituted carbon (C4). Correction: In standard nomenclature, the numbering starts from the substituted nitrogen. The attack on the methyl-ketone followed by cyclization places the t-butyl group at C3 and the methyl group at C5. Thus, the major product is 1-methyl-3-tert-butyl-5-methylpyrazole . If the target is strictly This compound (with no C5 substituent), the required 1,3-dicarbonyl would be 1,1,1-trimethyl-2,4-pentanedione, which is pivaloylacetone.

The workflow for this synthesis is visualized below.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Knorr pyrazole synthesis.[6]

Materials & Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for extraction and purification

-

Methylhydrazine

-

4,4-Dimethyl-2,4-pentanedione (Pivaloylacetone)

-

Ethanol (or Acetic Acid as solvent/catalyst)

-

Hydrochloric Acid (catalytic amount)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ethyl Acetate (or Dichloromethane for extraction)

-

Silica gel for chromatography

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pivaloylacetone (1.0 eq).

-

Solvent Addition: Add ethanol (approx. 5 mL per gram of diketone) to dissolve the starting material.

-

Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Reactant Addition: While stirring, slowly add methylhydrazine (1.05 eq) to the solution. The addition may be exothermic; maintain the temperature below 40°C with a water bath if necessary.

-

Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Data Presentation: Reagents and Expected Outcome

| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount |

| Pivaloylacetone | 142.20 | 1.0 | 10.0 g |

| Methylhydrazine | 46.07 | 1.05 | 3.4 g |

| Product | This compound | - | Yield: 75-90% |

Mechanistic Visualization

The detailed mechanism, highlighting the regiodetermining step, is crucial for understanding the reaction's outcome.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Multifaceted Therapeutic Potential of Pyrazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Promise of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] First described in 1883 by German chemist Ludwig Knorr, this simple aromatic ring system has proven to be a remarkably versatile scaffold for the development of a wide array of therapeutic agents.[1][3] The unique structural features of the pyrazole nucleus, including its ability to participate in hydrogen bonding and various other non-covalent interactions, allow for the design of molecules with high affinity and selectivity for a diverse range of biological targets.[3][4] This has led to the successful development of pyrazole-containing drugs across multiple therapeutic areas, from the well-known anti-inflammatory drug celecoxib to the anti-obesity agent rimonabant and the erectile dysfunction medication sildenafil.[5][6]

The continued interest in pyrazole derivatives stems from their proven track record in yielding clinically successful drugs and the vast, underexplored chemical space they offer for novel drug discovery.[4][7] Researchers are continually uncovering new biological activities and refining synthetic methodologies to create next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrazole derivatives. We will delve into the core principles of their design and evaluation, supported by detailed experimental protocols and an exploration of the underlying mechanisms of action.

I. The Art of Synthesis: Constructing the Pyrazole Core

The synthetic accessibility of the pyrazole ring is a key factor contributing to its prevalence in drug discovery. A variety of robust and versatile methods have been developed to construct this heterocyclic system, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.

The Knorr Pyrazole Synthesis: A Classic and Enduring Method

One of the most fundamental and widely used methods for pyrazole synthesis is the Knorr reaction. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8] The choice of substituents on both the dicarbonyl compound and the hydrazine allows for the generation of a wide array of substituted pyrazoles.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via the Knorr Reaction [8]

-

Reaction Setup: To a solution of a 1,3-diketone (1 mmol) in ethanol (10 mL), add the desired substituted hydrazine (1 mmol).

-

Catalysis: Add a catalytic amount of a suitable acid, such as glacial acetic acid (0.1 mL). The acid catalyzes the initial condensation and subsequent cyclization.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 1,3,5-trisubstituted pyrazole.

The simplicity and efficiency of the Knorr synthesis make it a go-to method for generating libraries of pyrazole derivatives for biological screening.[8]

Modern Synthetic Approaches: Expanding the Toolkit

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced a variety of innovative methods for pyrazole construction, often with improved efficiency, regioselectivity, and greener credentials. These include:

-

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or alkenes provides a direct route to pyrazoles and pyrazolines, respectively.[1]

-

Copper- and Iodine-Catalyzed Reactions: Recent advancements have seen the development of catalytic methods, such as copper-catalyzed oxidative coupling of aldehyde hydrazones, which offer milder reaction conditions.[9]

-

Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can significantly accelerate reaction times and improve yields, aligning with the principles of green chemistry.[7]

These advanced methodologies provide medicinal chemists with a powerful and expanded toolkit for the synthesis of complex and novel pyrazole derivatives.

II. The Broad Spectrum of Biological Activity: Pyrazoles as Therapeutic Agents

The true power of the pyrazole scaffold lies in its ability to interact with a multitude of biological targets, leading to a wide range of pharmacological effects. This section will explore the key therapeutic areas where pyrazole derivatives have made a significant impact.

Taming Inflammation: The Legacy of COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation. The discovery of celecoxib (Celebrex®) as a selective cyclooxygenase-2 (COX-2) inhibitor revolutionized the management of arthritis and pain.[10][11]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10][12] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is the primary mediator of pain and swelling.[12][13] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Celecoxib's pyrazole core is crucial for its selective binding to the active site of COX-2, thereby inhibiting prostaglandin synthesis and reducing inflammation without significantly affecting the protective functions of COX-1.[10][13]

Signaling Pathway: Prostaglandin Synthesis and COX-2 Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][14]

This is a classic in vivo model to evaluate the anti-inflammatory activity of novel compounds.[1][15]

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Compound Administration: The test pyrazole derivative is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][15][16][17]

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 (the dose that causes 50% inhibition of edema) can then be determined.

The Fight Against Cancer: Targeting Key Oncogenic Pathways

Pyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[14][18] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.[7][14][18]

Key Anticancer Targets of Pyrazole Derivatives:

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[12][19][20] Pyrazole-based compounds have been developed as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[2][19]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation.[7] Pyrazole derivatives have been designed to inhibit EGFR signaling, showing promise in the treatment of non-small cell lung cancer and other solid tumors.[7][21]

-

Tubulin Polymerization: The microtubule network is essential for cell division, and drugs that disrupt tubulin dynamics are effective anticancer agents. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[7]

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

Caption: Pyrazole-based inhibitors targeting CDKs to induce cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity [5][7][22][23]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][23]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | Not specified | MDA-MB-231 (Breast) | 6.36 | [11] |

| Compound 5 | Not specified | MDA-MB-231 (Breast) | 5.90 | [11] |

| Compound 32 | Not specified | MDA-MB-231 (Breast) | 7.03 | [11] |

| Compound 22 | Not specified | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [2] |

| Compound 23 | Not specified | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [2] |

| Afuresertib analog | Akt1 | HCT116 (Colon) | 0.95 | [24] |

| Compound 49 | EGFR, HER-2 | Not specified | 0.26, 0.20 | [4] |

| Compound 50 | Not specified | MCF-7, A549, HeLa | 0.83 - 1.81 | [4] |

Combating Microbial Infections: A New Generation of Antimicrobials

The rise of antibiotic resistance is a major global health crisis, creating an urgent need for new antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising scaffold for the development of novel anti-infectives.[25][26][27][28][29]

Mechanism of Action: The antimicrobial mechanisms of pyrazole derivatives are varied. Some have been shown to inhibit essential bacterial enzymes, while others may disrupt the integrity of the microbial cell wall or membrane.[25] The structure of the pyrazole derivative can be tailored to target specific microbial pathways.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing [30][31]

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[18]

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the pyrazole derivative solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | |

| Compound 4 | Streptococcus epidermidis | 0.25 | |

| Compound 2 | Aspergillus niger | 1 | [9] |

| Compound 21a | Various Bacteria | 62.5 - 125 | [10] |

| Compound 21a | Various Fungi | 2.9 - 7.8 | [10] |

Protecting the Brain: Neuroprotective Potential of Pyrazole Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[32] Oxidative stress and inflammation are key contributors to this neurodegenerative process.[13][25][33] Pyrazole derivatives, with their inherent antioxidant and anti-inflammatory properties, have emerged as promising candidates for the development of neuroprotective agents.[34][35][36][37]

Mechanism of Action: Combating Oxidative Stress and Inflammation

-

Antioxidant Activity: Many pyrazole derivatives can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[32]

-

Anti-inflammatory Effects: By inhibiting pro-inflammatory pathways in the brain, pyrazole derivatives can reduce neuroinflammation and its detrimental effects on neuronal survival.[34][36]

Signaling Pathway: Oxidative Stress and Neuroinflammation in Neurodegeneration

Caption: Neuroprotective mechanisms of pyrazole derivatives in neurodegeneration.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress [28][32][34][38][39]

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.[34]

-

Incubation: Incubate the cells for a further 24 hours.

-

Assessment of Cell Viability: Determine cell viability using the MTT assay as described previously.

-

Measurement of ROS: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Data Analysis: A significant increase in cell viability and a decrease in ROS levels in the presence of the pyrazole derivative indicate a neuroprotective effect.

III. Structure-Activity Relationships: Designing for Potency and Selectivity

The biological activity of a pyrazole derivative is highly dependent on the nature and position of the substituents on the pyrazole ring.[21][40][41][42][43] Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

For instance, in the development of pyrazole-based kinase inhibitors, specific substitutions are required to achieve potent inhibition and selectivity for the target kinase.[24][42][43] The pyrazole core often acts as a scaffold that correctly orients the key pharmacophoric groups into the kinase's ATP-binding pocket. Small changes to the substituents can have a profound impact on binding affinity and selectivity.

IV. Future Perspectives and Conclusion

The pyrazole scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents.[1][7][9] The future of pyrazole-based drug discovery will likely focus on:

-

Novel Biological Targets: Exploring the activity of pyrazole derivatives against new and challenging biological targets.

-

Multi-target Ligands: Designing pyrazole derivatives that can modulate multiple targets simultaneously, which may be beneficial for treating complex diseases like cancer and neurodegenerative disorders.

-

Improved Drug Delivery: Developing innovative formulations and delivery systems to enhance the pharmacokinetic and pharmacodynamic properties of pyrazole-based drugs.

References

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

MTT Cell Viability and Proliferation Assay Detailed Protocol. (2024, April 2). ResearchHub. Retrieved January 27, 2026, from [Link]

-

Oxidative stress and inflammation in the pathogenesis of neurological disorders: Mechanisms and implications. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (2025, November 24). Pharmacia. Retrieved January 27, 2026, from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

A review on the role of cyclin dependent kinases in cancers. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved January 27, 2026, from [Link]

-

An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 27, 2026, from [Link]

-

CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 27, 2026, from [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022, July 14). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Minimum inhibition concentration (MIC) of pyrazoline derivatives and... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). MDPI. Retrieved January 27, 2026, from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 27, 2026, from [Link]

-

Editorial: Common Pathways Linking Neurodegenerative Diseases—The Role of Inflammation. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

-

Cyclin-dependent kinase. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 27, 2026, from [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Oxidative and inflammation pathways in neurodegeneration. Increased ROS... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 27, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. Retrieved January 27, 2026, from [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021, November 25). Spandidos Publications. Retrieved January 27, 2026, from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Oxford Academic. Retrieved January 27, 2026, from [Link]

-

Neuroinflammation and Oxidative Stress in Parkinson’s Disease, Alzheimer’s Disease, and COVID-19: Microglia–Neutrophil Interaction. (2026, January 26). ACS Omega. Retrieved January 27, 2026, from [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). PubMed Central. Retrieved January 27, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved January 27, 2026, from [Link]

-

Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. (2016, June 27). Hilaris Publisher. Retrieved January 27, 2026, from [Link]

-

In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022, February 17). DergiPark. Retrieved January 27, 2026, from [Link]

-

Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025, April 17). PubMed. Retrieved January 27, 2026, from [Link]

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025, July 12). PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

- 1. inotiv.com [inotiv.com]

- 2. mdpi.com [mdpi.com]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchhub.com [researchhub.com]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. mdpi.com [mdpi.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. phytopharmajournal.com [phytopharmajournal.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. apec.org [apec.org]

- 19. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. texaschildrens.org [texaschildrens.org]

- 24. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Oxidative stress and inflammation in the pathogenesis of neurological disorders: Mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

- 27. researchgate.net [researchgate.net]

- 28. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 29. hilarispublisher.com [hilarispublisher.com]

- 30. webcentral.uc.edu [webcentral.uc.edu]

- 31. academic.oup.com [academic.oup.com]

- 32. dergipark.org.tr [dergipark.org.tr]

- 33. Frontiers | Editorial: Common Pathways Linking Neurodegenerative Diseases—The Role of Inflammation [frontiersin.org]

- 34. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]

- 35. mdpi.com [mdpi.com]

- 36. asm.org [asm.org]

- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 38. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. mdpi.com [mdpi.com]

- 43. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of 1-Methyl-3-t-butylpyrazole in Catalysis: An In-depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability in chemical transformations. Among the vast array of ligand scaffolds, N-heterocyclic compounds, particularly pyrazoles, have emerged as versatile and highly tunable platforms for the development of advanced catalysts.[1] This technical guide delves into the core mechanism of action of a specifically substituted pyrazole, 1-methyl-3-t-butylpyrazole, elucidating how its unique structural features translate into tangible catalytic advantages. By examining its electronic and steric properties, we will uncover the causality behind its effectiveness in pivotal catalytic cycles, with a focus on palladium-catalyzed cross-coupling reactions.

The Pyrazole Ligand Family: A Foundation of Versatility

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] Their utility in catalysis stems from their robust coordination chemistry, allowing them to form stable complexes with a wide range of transition metals.[1] The presence of two nitrogen atoms offers multiple potential coordination modes, and the ease of substitution on the pyrazole ring allows for the fine-tuning of both steric and electronic properties of the resulting metal complexes. This tunability is a critical aspect of modern catalyst design, enabling the optimization of catalytic activity for specific substrates and reaction conditions.

Decoding the Influence of Substitution: The Case of this compound

The specific substitution pattern of this compound imparts distinct characteristics that significantly influence its role in a catalytic cycle. Let's dissect the individual contributions of the methyl and tert-butyl groups.

The N1-Methyl Group: Enhancing Stability and Electron-Donating Properties

The methylation at the N1 position of the pyrazole ring has a profound impact on the ligand's electronic properties. Unlike N-H pyrazoles, which can act as proton donors and participate in hydrogen bonding, the N-methyl group locks the ligand into a specific tautomeric form and removes the possibility of deprotonation. This leads to a more predictable coordination behavior and enhances the stability of the resulting metal complex.

Electronically, the methyl group is a weak electron-donating group. This inductive effect increases the electron density on the pyrazole ring and, consequently, on the coordinating nitrogen atom. A more electron-rich ligand can form a stronger bond with the metal center, which can influence the stability and reactivity of the catalytic species throughout the catalytic cycle.

The C3-tert-Butyl Group: A Steric Shield for Enhanced Selectivity and Stability

The most prominent feature of this compound is the sterically demanding tert-butyl group at the C3 position. This bulky substituent plays a crucial role in shaping the coordination sphere around the metal center.

-

Steric Hindrance and Coordination Number: The sheer size of the tert-butyl group can limit the number of ligands that can coordinate to the metal center, favoring the formation of lower-coordinate, more reactive catalytic species.

-

Promoting Reductive Elimination: In the context of cross-coupling reactions, the steric bulk of the tert-butyl group can promote the crucial reductive elimination step. By creating a crowded environment around the metal, it encourages the two organic fragments to couple and dissociate from the metal center, thus turning over the catalyst.

-

Preventing Catalyst Deactivation: The steric shield provided by the tert-butyl group can also protect the metal center from unwanted side reactions and the formation of inactive dimeric or polymeric species, thereby enhancing the catalyst's lifetime and overall efficiency.

Mechanism of Action in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To illustrate the mechanistic role of this compound, we will consider its application in the widely used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[2]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Here's how the properties of this compound (L) influence each step:

-

Oxidative Addition: The electron-donating nature of the N-methyl group on the pyrazole ligand enhances the electron density at the palladium(0) center, facilitating its oxidative addition to the organic halide (R1-X). A more electron-rich metal center is more nucleophilic and thus more reactive towards the electrophilic organic halide.

-

Transmetalation: While the electronic effect of the ligand is also at play here, the steric bulk of the tert-butyl group can influence the rate of transmetalation. The precise effect can be complex and substrate-dependent.

-

Reductive Elimination: This is where the steric influence of the 3-t-butyl group is often most pronounced. The significant steric hindrance around the palladium(II) center in the R1-Pd(II)-R2(L)2 intermediate destabilizes this species and promotes the formation of the new C-C bond (R1-R2), leading to the release of the product and regeneration of the active Pd(0) catalyst. This acceleration of the rate-limiting reductive elimination step is a key factor in the high turnover numbers often observed with bulky ligands.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common route to 1,3-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. For this compound, a suitable starting material would be a β-keto ester or a diketone bearing a tert-butyl group, which is then reacted with methylhydrazine.

A representative, though not direct, synthesis of a functionalized this compound derivative is the preparation of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[1]

Step-by-Step Protocol:

-

A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.[1]

-

The solvent is then evaporated under reduced pressure.[1]

-

Distilled water (5.0 mL) is added to the residue.[1]

-

The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.[1]

-

The combined organic layers are dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.[1]

-

The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.[1]

Representative Protocol for Suzuki-Miyaura Cross-Coupling using a Pyrazole-based Ligand System

Step-by-Step Protocol:

-

In a reaction vessel under an inert atmosphere, the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., Cs2CO3, K2CO3, or K3PO4, 2.0-3.0 equiv) are combined.

-

The palladium source (e.g., Pd(OAc)2 or Pd2(dba)3, typically 1-5 mol%) and the this compound ligand (typically 2-10 mol%) are added.

-

The appropriate solvent (e.g., toluene, dioxane, or a mixture with water) is added.

-

The reaction mixture is heated to the desired temperature (often between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is then purified by column chromatography.

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Physicochemical Properties of a Representative 1-Methyl-3-tert-butylpyrazole Derivative

| Property | Value |

| Molecular Formula | C9H15N3O2[4] |

| Molecular Weight | 197.23 g/mol [4] |

| XLogP3 | 1.6[4] |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 4[4] |

| Rotatable Bond Count | 2[4] |

Note: Data for tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate, a structurally related compound.

Conclusion and Future Outlook

This compound represents a sophisticated ligand design that leverages the principles of steric and electronic tuning to achieve enhanced catalytic performance. The N-methyl group provides electronic enrichment and stability, while the C3-tert-butyl group acts as a steric director, promoting key steps in the catalytic cycle and preventing catalyst deactivation. This combination makes it a promising ligand for a variety of catalytic applications, particularly in cross-coupling reactions where control over the coordination environment of the metal center is critical for success.

Future research in this area will likely focus on the synthesis of novel metal complexes of this compound and their detailed characterization, including X-ray crystallography, to provide a more precise understanding of the metal-ligand interactions.[5][6][7] Furthermore, computational studies will be invaluable in modeling the transition states of catalytic cycles involving this ligand, offering deeper mechanistic insights and guiding the design of next-generation catalysts with even greater efficiency and selectivity.[8]

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. Available from: [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]

-

First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. ResearchGate. Available from: [Link]

-

Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

-

Chemical Properties of 1-Methyl-3-tert-butyl-3-cyclohexanol. Cheméo. Available from: [Link]

-

First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. PubMed. Available from: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]

-

Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. Available from: [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available from: [Link]

-

X-ray crystal structure of 7. Colours as Figure 1. Disordered tert. ResearchGate. Available from: [Link]

-

Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. University of Johannesburg. Available from: [Link]

- The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. GIROLAMO LA MONICA and G.

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]

-

tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. PubChem. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs. Notable examples include the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Axitinib, highlighting the profound impact of this scaffold in drug discovery.[1] The N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) core, in particular, offers a synthetically accessible and readily diversifiable platform for the development of novel therapeutic agents. The tert-butyl group at the 3-position provides steric bulk, which can enhance selectivity and metabolic stability, while the 5-amino group serves as a key handle for introducing a wide array of substituents.

This application note provides a comprehensive guide to the synthesis of the pivotal intermediate, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, and explores several key protocols for its subsequent derivatization into a variety of functionalized molecules.

Part 1: Synthesis of the Core Intermediate: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

The cornerstone for the synthesis of various N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivatives is the efficient and regioselective construction of the core aminopyrazole intermediate. A common and effective strategy involves the condensation of a β-ketonitrile with methylhydrazine. This approach offers high regioselectivity due to the differential reactivity of the carbonyl and nitrile groups.

Causality Behind Experimental Choices:

-

Starting Materials: Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) is the ideal starting material as it contains the requisite tert-butyl group and a 1,3-dicarbonyl equivalent. Methylhydrazine is used to introduce the N-methyl group onto the pyrazole ring.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps. The initial reaction can often be performed at room temperature, with gentle heating to drive the cyclization to completion. The regioselectivity is generally high, with the more nucleophilic nitrogen of methylhydrazine attacking the ketone carbonyl, leading to the desired 1,3,5-substituted pyrazole.

Detailed Protocol: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

-

Reaction Setup: To a solution of pivaloylacetonitrile (1.0 eq) in ethanol (5 mL per 1 g of nitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine as a solid.

Caption: Synthesis of the core aminopyrazole intermediate.

Part 2: Derivatization of the 5-Amino Group

The 5-amino group of the pyrazole core is a versatile functional handle for a variety of transformations, including condensation reactions, sulfonamide formation, and transition metal-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of N-Pyrazolyl Imines via Condensation

Condensation of the 5-aminopyrazole with aldehydes or ketones provides a straightforward route to N-pyrazolyl imine derivatives. These imines can be valuable intermediates for further transformations or possess biological activity in their own right.

-

Reaction Conditions: The reaction is typically performed in a protic solvent like methanol at ambient temperature.[3]

-

Drying Agent: A drying agent such as magnesium sulfate is often employed to remove the water formed during the reaction, which drives the equilibrium towards the imine product.[3]

-

Reaction Setup: To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in methanol, add 2-pyridinecarboxaldehyde (1.0 eq).

-

Addition of Drying Agent: Add an excess of anhydrous magnesium sulfate to the mixture.

-

Reaction Execution: Stir the reaction mixture at ambient temperature for 24 hours.[3]

-

Work-up and Purification: Filter the reaction mixture to remove the magnesium sulfate and wash the solid with methanol. Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (e.g., using a DCM/MeOH gradient) to yield the pure N-pyrazolyl imine.[3]

Protocol 2: Synthesis of N-Pyrazolyl Sulfonamides

Sulfonamide derivatives are a prominent class of compounds in medicinal chemistry. The synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) sulfonamides can be readily achieved by reacting the aminopyrazole with a sulfonyl chloride in the presence of a base.

-

Reagents: An arylsulfonyl chloride, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), is used as the electrophile.[1]

-

Base: A non-nucleophilic organic base like triethylamine is used to neutralize the HCl generated during the reaction.[1]

-

Solvent: An aprotic solvent like acetonitrile is a suitable medium for this reaction.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile.

-

Reagent Addition: Add 4-methylbenzenesulfonyl chloride (2.0 eq) and triethylamine (2.4 eq) to the solution.[1]

-

Reaction Execution: Stir the mixture at room temperature for 12 hours.[1]

-

Work-up: Remove the solvent under reduced pressure. Add distilled water to the residue and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford the di-tosylated product.[1]

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is highly versatile for the synthesis of N-aryl derivatives of the pyrazole core.

-

Catalyst System: A palladium precatalyst, often in combination with a bulky biarylphosphine ligand (e.g., tBuBrettPhos), is crucial for efficient coupling, especially with challenging heterocyclic substrates.[6]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Anhydrous, deoxygenated solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl, 2 mol%), and the ligand (if not using a precatalyst).

-

Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC or LC-MS analysis indicates completion.

-

Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the N-aryl pyrazole derivative.

Caption: Workflow for the derivatization of the core aminopyrazole.

Quantitative Data Summary

| Derivative Class | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| N-Pyrazolyl Imine | Aldehyde, MgSO₄ | Methanol | Ambient | 24 | ~81%[3] |

| N-Pyrazolyl Sulfonamide | Sulfonyl Chloride, Et₃N | Acetonitrile | Room Temp. | 12 | ~88%[1] |

| N-Aryl Pyrazole | Aryl Halide, Pd-catalyst, NaOtBu | 1,4-Dioxane | 100-120 °C | 12-24 | 60-90% |

Conclusion

The N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) scaffold represents a valuable starting point for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this application note provide robust and reproducible methods for the synthesis of the core intermediate and its subsequent functionalization. The choice of synthetic route will depend on the desired final product, but the versatility of the 5-amino group allows for a wide range of chemical space to be explored. Careful consideration of the reaction conditions, catalysts, and reagents, as detailed in the causality discussions, is key to achieving high yields and purity.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Baraznenok-Castillo/8b512535041a9957cd270438a3962d04a625e197]([Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. Available at: [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

-

Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. ACS Publications. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Center for Biotechnology Information. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Palladium-catalyzed N-Arylation of 1-substituted-1H-tetrazol-5-amines. ResearchGate. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Publications. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available at: [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Methyl-3-t-butylpyrazole as a Ligand in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Steric Hindrance and Electron Donation in Catalysis